N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide
Übersicht
Beschreibung
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide, also known as BPTES, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its ability to selectively target cancer cells. BPTES acts by inhibiting the activity of glutaminase, an enzyme that plays a critical role in cancer cell metabolism.
Wissenschaftliche Forschungsanwendungen
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide has been extensively studied for its potential use in cancer therapy. Glutaminase, the target of this compound, is overexpressed in many types of cancer cells, making it an attractive target for cancer therapy. This compound has been shown to selectively inhibit the growth of cancer cells in vitro and in vivo, with minimal toxicity to normal cells. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Wirkmechanismus
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide acts by inhibiting the activity of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used in the production of ATP and other important molecules. By inhibiting the activity of glutaminase, this compound disrupts the metabolism of cancer cells, leading to cell death.
Biochemical and physiological effects:
This compound has been shown to selectively target cancer cells, with minimal toxicity to normal cells. This compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide is its selectivity for cancer cells, which allows for targeted therapy with minimal toxicity to normal cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the study of N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide. One area of research is the development of more potent and selective inhibitors of glutaminase. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, the combination of this compound with other cancer therapies, such as immunotherapy, is an area of active research. Finally, the development of new drug delivery systems for this compound may improve its effectiveness as a therapeutic agent.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its ability to selectively target cancer cells. This compound acts by inhibiting the activity of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. This compound has been extensively studied for its potential use in cancer therapy, and has been shown to selectively inhibit the growth of cancer cells in vitro and in vivo, with minimal toxicity to normal cells. While there are limitations to the use of this compound as a therapeutic agent, there are many future directions for the study of this promising molecule.
Eigenschaften
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-3-propan-2-yloxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-16(2)30-21-13-6-10-18(14-21)23(29)27-24(31)26-20-12-7-11-19(15-20)25-22(28)17-8-4-3-5-9-17/h3-16H,1-2H3,(H,25,28)(H2,26,27,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISKOPFDCKOACB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.